2-Isocyanooctane
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Overview
Description
2-Isocyanooctane is an organic compound with the molecular formula C9H17N. It belongs to the class of isocyanides, which are characterized by the presence of the functional group -N≡C. Isocyanides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanooctane can be synthesized through several methods. One common approach involves the reaction of primary amines with chloroform and a strong base, such as potassium hydroxide, to form the isocyanide. The reaction typically proceeds under mild conditions and yields the desired isocyanide product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanooctane undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and substituted ureas.
Oxidation: Can be oxidized to form corresponding isocyanates.
Substitution: Undergoes substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves reagents like alcohols or amines under mild conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Often uses halides or other electrophiles in the presence of a base.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Isocyanates: Formed through oxidation reactions.
Scientific Research Applications
2-Isocyanooctane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Materials Science: Utilized in the production of polymers and advanced materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mechanism of Action
The mechanism of action of 2-Isocyanooctane involves its reactivity with nucleophiles and electrophiles. The isocyanide functional group (-N≡C) exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Isocyanooctane is unique due to its specific structure and reactivity. Unlike other isocyanides, it has a long alkyl chain, which can influence its solubility and reactivity in different solvents and conditions. This makes it a valuable compound in various synthetic applications .
Properties
CAS No. |
63812-08-8 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-isocyanooctane |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-2H3 |
InChI Key |
JTAABLWLSTZYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[N+]#[C-] |
Origin of Product |
United States |
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